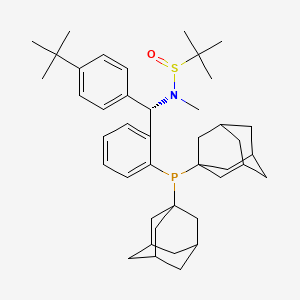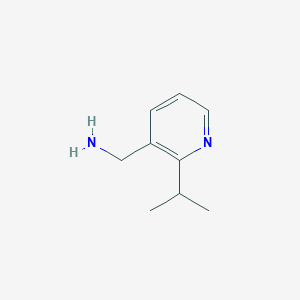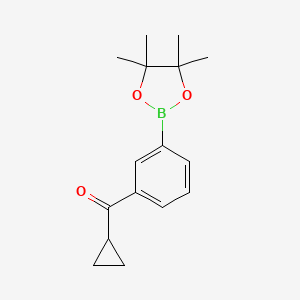
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method employs a biocatalytic approach using whole-cell catalysts such as Candida tropicalis. The reaction is carried out in a natural deep-eutectic solvent (NADES) containing system under microaerobic conditions. The reaction conditions include a PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30°C, with the addition of choline chloride:trehalose (1:1 molar ratio) to enhance cell membrane permeability and reduce cytotoxicity .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the biocatalytic process parameters. The use of recombinant E. coli cells in a polar organic solvent-aqueous medium has also been explored to improve catalytic efficiency . The process involves the addition of polar organic solvents to the reaction buffer, which enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ketone precursor can be reduced to form the alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the alcohol.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Another chiral compound with a similar trifluoromethyl-substituted phenyl ring, used in pharmaceutical synthesis.
Uniqueness
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. These features make it a versatile intermediate in the synthesis of various biologically active compounds and enhance its potential in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H11ClF3NO |
|---|---|
Molekulargewicht |
241.64 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 |
InChI-Schlüssel |
LKRCVAWTGZSLFR-DDWIOCJRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H](CO)N)C(F)(F)F.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
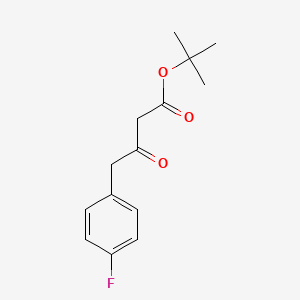
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
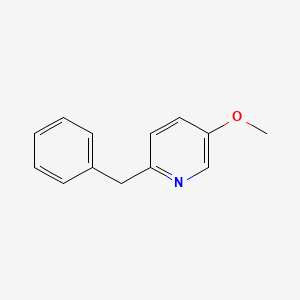
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
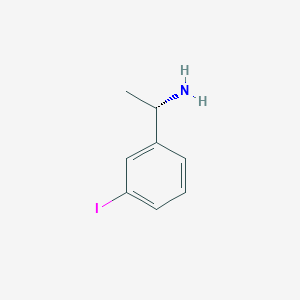
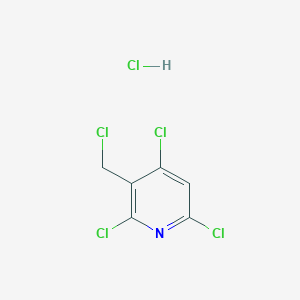
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)
